molecular formula C10H15BrN2O3 B8185565 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B8185565
M. Wt: 291.14 g/mol
InChI Key: UZAYABYXEYDFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C9H15BrN2O2 It is characterized by the presence of a bromine atom, an imidazole ring, and a diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde typically involves the bromination of an imidazole derivative followed by the introduction of the diethoxyethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using diethyl oxalate and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2,2-dimethoxy-ethyl)-1H-imidazole-2-carbaldehyde: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.

    4-Chloro-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    1-(2,2-Diethoxy-ethyl)-1H-imidazole-2-carbaldehyde: Lacks the halogen atom.

Uniqueness

4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the diethoxyethyl group. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(2,2-diethoxyethyl)imidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O3/c1-3-15-10(16-4-2)6-13-5-8(11)12-9(13)7-14/h5,7,10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAYABYXEYDFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(N=C1C=O)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.